molecular formula C20H27N3O4 B10765974 5-(3-((1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)-1H-indol-1-yl)pentanoicacid CAS No. 2460433-28-5

5-(3-((1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)-1H-indol-1-yl)pentanoicacid

Cat. No.: B10765974
CAS No.: 2460433-28-5
M. Wt: 373.4 g/mol
InChI Key: YFFKBKQHLMKTJY-UHFFFAOYSA-N
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Description

5-(3-((1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)-1H-indol-1-yl)pentanoic acid is a complex organic compound with a unique structure that includes an indole ring, a carbamoyl group, and a pentanoic acid chain. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-((1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)-1H-indol-1-yl)pentanoic acid typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with an isocyanate or by using carbamoyl chloride in the presence of a base.

    Attachment of the Pentanoic Acid Chain: The pentanoic acid chain can be attached via a coupling reaction, such as the use of a Grignard reagent or an organolithium compound, followed by oxidation to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the carbamoyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential interactions with biological macromolecules. Its indole ring is a common motif in many natural products and pharmaceuticals, suggesting possible bioactivity.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3-((1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)-1H-indol-1-yl)pentanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially modulating their activity. The carbamoyl group may also play a role in binding to proteins or other biomolecules, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(3-((1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)-1H-indol-1-yl)pentanoic acid apart is its specific combination of functional groups and the length of its pentanoic acid chain. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

2460433-28-5

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

5-[3-[(1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl]indol-1-yl]pentanoic acid

InChI

InChI=1S/C20H27N3O4/c1-20(2,3)17(18(21)26)22-19(27)14-12-23(11-7-6-10-16(24)25)15-9-5-4-8-13(14)15/h4-5,8-9,12,17H,6-7,10-11H2,1-3H3,(H2,21,26)(H,22,27)(H,24,25)

InChI Key

YFFKBKQHLMKTJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCC(=O)O

Origin of Product

United States

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